Fluorescence-Based Quantification Enables Direct Measurement of Antigen Uptake Kinetics Compared to Unlabeled Peptides
FITC-OVA (323-339) provides a quantifiable fluorescence signal that enables direct measurement of antigen uptake by cells. In a study using primary colonic epithelial cells (CECs), uptake of FITC-OVA was shown to be concentration-dependent and metabolically active, with cells from IL-2(-/-) mice exhibiting significantly higher uptake than wild-type controls [1]. This direct fluorescent readout contrasts with unlabeled OVA (323-339) peptides, which require secondary detection methods (e.g., ELISA, ELISPOT) that cannot provide real-time, single-cell uptake kinetics.
| Evidence Dimension | Antigen Uptake (Mean Fluorescence Intensity) |
|---|---|
| Target Compound Data | Significantly increased uptake in IL-2(-/-) CECs vs. wild-type CECs |
| Comparator Or Baseline | Unlabeled OVA (323-339) peptide (requires secondary detection, no direct fluorescence) |
| Quantified Difference | FITC-OVA uptake is concentration-dependent and saturable; IL-2(-/-) CECs take up significantly more antigen than wild-type CECs. |
| Conditions | Flow cytometry analysis of primary murine colonic epithelial cells (CECs) incubated with FITC-OVA at 37°C vs. 4°C. |
Why This Matters
Enables real-time, single-cell quantification of antigen uptake kinetics without the need for secondary antibodies or enzymatic amplification steps, reducing assay time and potential variability.
- [1] Telega GW, et al. Uptake and presentation of antigen to T cells by primary colonic epithelial cells in normal and diseased states. Gastroenterology. 2000;119(6):1548-59. View Source
